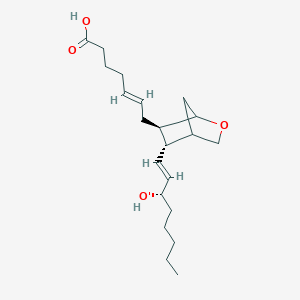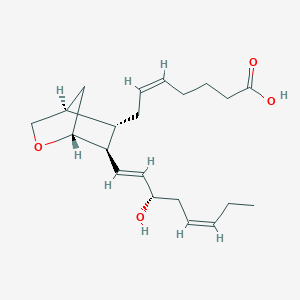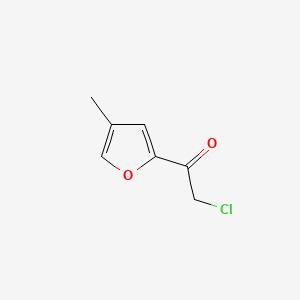![molecular formula C7H6N2O2 B593286 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione CAS No. 129761-06-4](/img/structure/B593286.png)
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione is a nitrogen-containing heterocyclic compound . It is a derivative of the pyrrolo[2,3-b]pyridine family . These derivatives have shown potent activities against FGFR1, 2, and 3 . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione derivatives involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water . This process is mild and efficient, yielding pyrrolo[3,2-c]pyridine derivatives with 76–94% yields after simple crystallization .Molecular Structure Analysis
The molecular structure of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione includes a pyrrole ring and a pyrazine ring . The introduction of different substituents on the 2 or 3 positions of the nucleus can significantly expand the biological activity of these compounds .Wirkmechanismus
The mechanism of action of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Zukünftige Richtungen
The future directions for the research of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione involve the development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHLJNBTVIZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=O)N1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926484 |
Source


|
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129761-06-4 |
Source


|
| Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

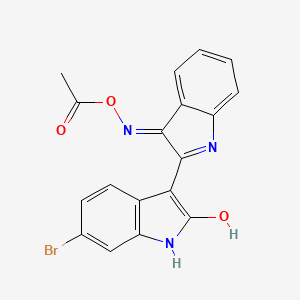

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
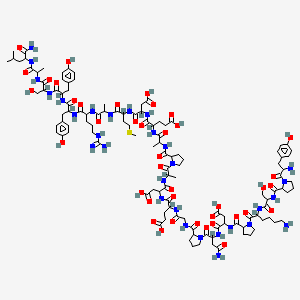

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)
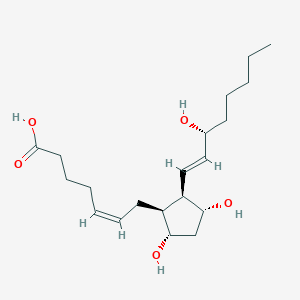
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)


